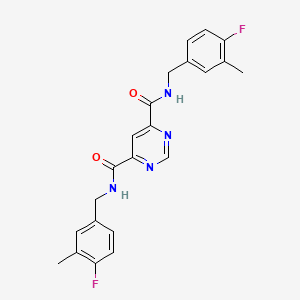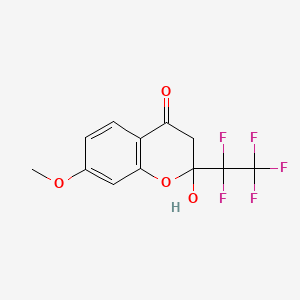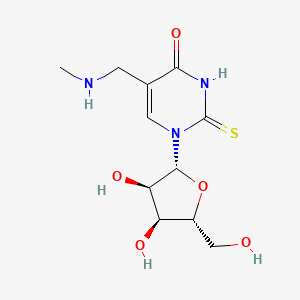
2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide
Übersicht
Beschreibung
OPC 15161 is a small molecule drug initially developed by Otsuka Holdings Co., Ltd. It is known for its role as a lipid peroxidation inhibitor and has been studied for its potential therapeutic applications in urogenital diseases . The compound has a molecular formula of C18H21N3O3 and is a degradation product of OPC 15160 .
Vorbereitungsmethoden
The synthesis of OPC 15161 involves several steps, focusing on the pivotal structure of 2,5-dioxygenated pyrazine 4-oxide . One of the synthetic routes includes the following steps:
Fermentation: The initial compound OPC 15160 is isolated from the culture broth of the fungus Thielavia minor.
Degradation: OPC 15160 undergoes degradation to form OPC 15161.
Analyse Chemischer Reaktionen
OPC 15161 durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Sie kann mit gängigen Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden.
Substitution: OPC 15161 kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyrazinring.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Natriumhydroxid, Salzsäure und Lithiumarylthiolat. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
OPC 15161 wurde ausgiebig für seine Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von OPC 15161 beinhaltet seine Rolle als Lipidperoxidationsinhibitor. Es hemmt die Bildung von Superoxidanionen und reduziert oxidativen Stress in Zellen . Die Verbindung zielt auf intrazelluläre Pfade ab, die die Calciummobilisierung und die Inositoltriphosphatproduktion beinhalten, was zu einer verringerten Proliferation und Extrazellulärmatrixproduktion in Hepatozyten führt .
Wirkmechanismus
The mechanism of action of OPC 15161 involves its role as a lipid peroxidation inhibitor. It inhibits the generation of superoxide anions and reduces oxidative stress in cells . The compound targets intracellular pathways involving calcium mobilization and inositol triphosphate production, leading to decreased proliferation and extracellular matrix production in hepatic stellate cells .
Vergleich Mit ähnlichen Verbindungen
OPC 15161 ähnelt OPC 15160, von dem es abgeleitet ist. Beide Verbindungen sind Inhibitoren der Superoxidanionen-Generierung, aber OPC 15161 ist wirksamer . Andere ähnliche Verbindungen umfassen verschiedene Pyrazinderivate, die antioxidative Eigenschaften aufweisen. Die einzigartige Struktur und die höhere Wirksamkeit von OPC 15161 machen es in bestimmten Anwendungen zu einem effektiveren Inhibitor .
Ähnliche Verbindungen
- OPC 15160
- Andere Pyrazinderivate
Eigenschaften
CAS-Nummer |
121071-92-9 |
|---|---|
Molekularformel |
C18H21N3O3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-4-oxido-1H-pyrazin-4-ium-2-one |
InChI |
InChI=1S/C18H21N3O3/c1-11(2)8-16-17(22)20-15(18(24-3)21(16)23)9-12-10-19-14-7-5-4-6-13(12)14/h4-7,10-11,19H,8-9H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
AFTLYEDBVFGRNK-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=[N+](C(=C(NC1=O)CC2=CNC3=CC=CC=C32)OC)[O-] |
Kanonische SMILES |
CC(C)CC1=[N+](C(=C(NC1=O)CC2=CNC3=CC=CC=C32)OC)[O-] |
Aussehen |
Solid powder |
Key on ui other cas no. |
121071-92-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2(1H)-Pyrazinone, 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-, 4-oxide 6-(1H-indol-3-ylmethyl)-5-methoxy-3-(2-methylpropyl)-2-(1H)-pyrazinone 4-oxide OPC 15161 OPC-15161 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)



![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)








